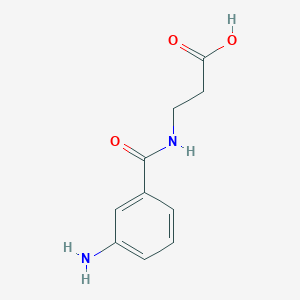

3-(3-Aminobenzamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-aminobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZAGAZKYMGRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 3-(3-Aminobenzamido)propanoic Acid Scaffold

The most common and direct approach to synthesizing this compound involves a two-step process: the formation of an amide bond to create a nitro-substituted precursor, followed by the chemical reduction of the nitro group to the corresponding amine.

The key transformation in this route is the selective reduction of an aromatic nitro group to an amine in the presence of other functional groups, namely the amide and carboxylic acid moieties. The precursor, 3-(3-nitrobenzamido)propanoic acid, is first synthesized and then subjected to reduction. A variety of methods have been established for this step, offering different advantages in terms of yield, selectivity, and reaction conditions.

Catalytic hydrogenation is a widely used method, typically employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This method is often high-yielding and clean. However, alternative and increasingly popular methods seek to avoid heavy metal catalysts or harsh conditions. For instance, a metal-free reduction using an isopropanol/potassium hydroxide (B78521) (iPrOH/KOH) system has been shown to chemoselectively reduce nitrobenzamides to aminobenzamides in good to excellent yields under mild conditions. researchgate.netresearchgate.net This reaction is operationally simple and proceeds via a hydrogen proton transfer mechanism. researchgate.net Other non-metal reagents like hydrazine (B178648) hydrate (B1144303) can also be used, sometimes mediated by pressure, to achieve selective reduction of the nitro group while preserving the amide functionality. researchgate.netgoogle.com

| Reduction Method | Reagents/Catalyst | Key Features | References |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction. | nih.govresearchgate.net |

| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O) | Can be pressure-mediated, avoids H₂ gas. | researchgate.netgoogle.com |

| Metal-Free Reduction | iPrOH/KOH | Mild conditions, operationally simple, good to excellent yields. | researchgate.netresearchgate.net |

| Other Systems | Ni/SiO₂, Human Hair | Ni/SiO₂ offers high efficiency and reusability; human hair is a novel, biodegradable catalyst. | researchgate.netcdnsciencepub.com |

The formation of the amide bond between a benzoic acid derivative and β-alanine (3-aminopropanoic acid) or its ester is a fundamental step in synthesizing the precursor, 3-(3-nitrobenzamido)propanoic acid. The classic approach involves reacting an activated form of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride, with β-alanine under basic conditions, a method analogous to the Schotten-Baumann reaction. ijirset.com This procedure is often carried out in a biphasic system or in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. ijirset.comunipi.it

Modern peptide coupling reagents are also frequently employed to facilitate the direct reaction between the unactivated 3-nitrobenzoic acid and a β-alanine ester. Reagents such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine, leading to high yields of the desired amide under mild conditions. nih.gov The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst has also been reported as a green alternative for the synthesis of N-benzoyl derivatives of amino acids. ijirset.com

| Amide Formation Strategy | Reagents | Description | References |

| Acyl Chloride Method | 3-Nitrobenzoyl chloride, β-alanine, Base (e.g., NaHCO₃) | A robust and classic method involving an activated acid derivative. | ijirset.comunipi.it |

| Peptide Coupling | 3-Nitrobenzoic acid, β-alanine ester, Coupling agents (e.g., DIC, HOBt) | Allows direct use of the carboxylic acid under mild conditions; common in peptide synthesis. | nih.gov |

| Direct Amidation | Unactivated carboxylic acid, Amine, Catalyst (e.g., ZrCl₄) | Modern methods that avoid pre-activation of the carboxylic acid. | rsc.org |

Advanced Synthetic Strategies for Diversification and Analog Generation

Beyond the standard synthesis, advanced strategies are employed to generate diverse analogs of this compound, including chiral derivatives and complex conjugates. These methods are crucial for exploring the structure-activity relationships of molecules based on this scaffold.

While the parent compound is achiral, introducing substituents at the C2 position of the propanoic acid backbone creates a stereocenter, necessitating enantioselective synthetic methods to obtain optically pure isomers. Such chiral β-amino acid derivatives are valuable building blocks for peptidomimetics and pharmaceuticals.

One established strategy involves the use of chiral auxiliaries, such as those derived from Evans oxazolidinones. In this approach, an enolate derived from a chiral 3-acyl-1,3-oxazolidin-2-one undergoes diastereoselective alkylation, followed by removal of the auxiliary to yield an enantiomerically enriched 2-substituted propanoic acid derivative. rsc.org This can then be converted to the corresponding β-amino acid.

Catalytic asymmetric synthesis offers a more atom-economical approach. For example, the rhodium-DuPhos catalyzed asymmetric hydrogenation of specifically designed enamides or acrylates can produce chiral β-amino acid derivatives with high enantioselectivity. nih.govacs.orghilarispublisher.com Another powerful technique is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds, which can directly install the amino group at the β-position in a stereocontrolled manner. nih.gov

| Strategy | Methodology | Key Advantage | References |

| Chiral Auxiliaries | Use of Evans oxazolidinones to direct diastereoselective alkylation. | Reliable and predictable stereochemical outcome. | rsc.org |

| Catalytic Asymmetric Hydrogenation | Rhodium- or Ruthenium-catalyzed hydrogenation of prochiral olefins. | High enantioselectivity and catalytic turnover. | nih.govacs.orghilarispublisher.com |

| Catalytic Conjugate Addition | Enantioselective addition of nitrogen nucleophiles to α,β-unsaturated esters. | Direct formation of the C-N bond at the stereocenter. | hilarispublisher.comnih.gov |

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, and multi-component reactions (MCRs), which combine three or more starting materials in one step, represent highly efficient strategies for generating molecular diversity. rug.nlnih.gov While no specific MCR has been reported to directly yield this compound, these methodologies are invaluable for creating libraries of analogs.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for synthesizing α-amido carboxamides. ajrconline.org By strategically choosing the components—an aldehyde, an amine, a carboxylic acid, and an isocyanide for the Ugi reaction—one could incorporate the aminobenzamide or propanoic acid motif into a more complex scaffold. For instance, using a derivative of 3-aminobenzoic acid as the amine component or an isocyano-propanoate as the isocyanide component could rapidly generate a library of diverse structures for screening purposes. The development of novel MCRs remains an active area of research for accessing unique chemical scaffolds. rug.nlajrconline.org

Solid-phase synthesis (SPS), particularly the methodology of solid-phase peptide synthesis (SPPS), provides a powerful platform for constructing conjugates containing the this compound moiety. peptide.com This approach allows for the efficient, stepwise assembly of complex molecules on an insoluble resin support. mdpi.com

In a typical strategy, a protected β-alanine can be anchored to the solid support. Subsequently, 3-nitrobenzoic acid can be coupled to the free amine of the resin-bound β-alanine using standard peptide coupling reagents. beilstein-journals.org The nitro group can then be reduced to an amine while the growing molecule is still attached to the resin. mdpi.com This newly formed aromatic amine serves as a versatile handle for further diversification, allowing for the attachment of other amino acids, peptides, saccharides, or reporter molecules. beilstein-journals.orgnih.gov Finally, the entire conjugate is cleaved from the resin. This method is highly amenable to automation and the creation of combinatorial libraries. peptide.commdpi.com

Green Chemistry Approaches in Synthetic Design

The selection of a reaction solvent is a critical factor in the environmental footprint of a synthetic process. bohrium.com Traditional amide synthesis, including the preparation of this compound, often employs dipolar aprotic solvents like DMF, which are now recognized as hazardous and are facing increasing regulatory pressure. rsc.org Green chemistry encourages the substitution of such solvents with more sustainable alternatives.

Several classes of greener solvents have been investigated for amide bond formation and could be applied to the synthesis of this compound. bohrium.comrsc.org Bio-based solvents, derived from renewable resources, are a promising option. For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from levulinic acid or furfural, has been successfully used as a greener substitute for DMF in amide synthesis. rsc.org Another bio-derived solvent, p-cymene, has also been shown to be an effective medium for direct amidation reactions. rsc.org Neoteric solvents like ionic liquids and deep eutectic solvents are also being explored, though their application in peptide and amide synthesis is still an area of active research. bohrium.com

Water is considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. bohrium.com While amide bond formation in water presents challenges due to competing hydrolysis reactions, recent advancements have demonstrated the feasibility of aqueous synthesis, particularly in enzyme-catalyzed systems. bohrium.com

Here is a comparison of conventional and potential green solvents for the synthesis of this compound:

| Solvent | Classification | Key Considerations |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional | Effective but reprotoxic and a volatile organic compound (VOC). rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Bio-derived, lower toxicity, and more readily recyclable than many traditional solvents. rsc.org |

| p-Cymene | Green Alternative | Bio-based solvent, can be used as a substitute for toluene (B28343) in direct amidation. rsc.org |

| Cyclopentyl methyl ether (CPME) | Green Alternative | Considered a greener and safer alternative to many common organic solvents. nih.gov |

| Water | Ideal Green Solvent | Non-toxic and sustainable, but its use can be challenging for amide synthesis without a suitable catalyst. bohrium.com |

A significant drawback of using coupling reagents like HBTU is that they are required in stoichiometric amounts, leading to the generation of substantial waste. rsc.org A greener approach is the use of catalytic methods, where a small amount of a catalyst facilitates the reaction. While specific catalytic systems for the direct synthesis of this compound are not prominently reported, general advancements in catalytic amidation are relevant. For example, systems based on titanium and phosphorus compounds have been developed for the direct acylation of anilines with benzoic acids. dntb.gov.ua

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising green alternative. rsc.org Enzymes are biodegradable, operate under mild conditions (often in aqueous media), and exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and minimize byproducts. rsc.org For the synthesis of this compound, lipases are a highly relevant class of enzymes. Candida antarctica lipase (B570770) B (CAL-B) is a well-studied and versatile enzyme that has been successfully employed for the synthesis of a wide variety of amides. nih.govrsc.org The process can involve the direct condensation of a carboxylic acid and an amine or a two-step, one-pot reaction where the enzyme first catalyzes the formation of an ester, which then undergoes aminolysis. conicet.gov.ar

The ribosome itself is a natural biocatalyst for amide bond formation, though its efficiency with non-natural monomers like aminobenzoic acid derivatives can be low. nih.govnih.gov Research into engineered enzymes and enzyme cascades, such as those involving CoA ligases and N-acyltransferases, is expanding the scope of biocatalytic amide synthesis, including for derivatives of aminobenzoic acid. rsc.orgresearchgate.netwhiterose.ac.uk

A summary of potential catalytic approaches is presented below:

| Methodology | Example Catalyst/Enzyme | Advantages in Green Chemistry |

|---|---|---|

| Chemical Catalysis | Titanium or Phosphorus compounds | Reduces the need for stoichiometric activating agents, potentially improving atom economy. dntb.gov.ua |

| Biocatalysis (Lipases) | Candida antarctica Lipase B (CAL-B) | Operates under mild conditions, often in green solvents or water, biodegradable, and highly selective. nih.govrsc.org |

| Biocatalysis (Enzyme Cascades) | CoA Ligase / N-acyltransferase | Enables amide bond formation in aqueous systems via activated intermediates, with potential for ATP recycling. rsc.orgresearchgate.net |

The principles of waste minimization and atom economy are central to green chemistry. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound using HBTU has a poor atom economy. The coupling agent and the base are consumed in the reaction, generating significant byproducts that contribute to a low atom economy and a high E-factor (Environmental Factor), which is the mass ratio of waste to product. rsc.org The byproducts of HBTU-mediated coupling include tetramethylurea and 1-hydroxybenzotriazole (HOBt), which can be difficult to remove and may pose safety hazards. rsc.orgnih.gov

The table below illustrates the difference in atom economy between a traditional and an ideal green synthesis of this compound.

| Synthetic Approach | Key Reagents | Byproducts | Atom Economy & Waste Profile |

|---|---|---|---|

| Traditional (HBTU Coupling) | 3-aminobenzoic acid, β-alanine, HBTU, DIPEA | Tetramethylurea, HOBt, DIPEA salt | Low atom economy due to stoichiometric use of coupling agents and base, generating significant waste. rsc.orgnih.gov |

| Ideal Catalytic Amidation | 3-aminobenzoic acid, β-alanine, Catalyst | Water | High atom economy, with water as the only theoretical byproduct, leading to minimal waste. |

| Biocatalytic Synthesis | 3-aminobenzoic acid, β-alanine, Enzyme (e.g., CAL-B) | Water | High atom economy, biodegradable catalyst, and minimal waste generation under mild reaction conditions. rsc.orgrsc.org |

By adopting these green chemistry principles, the synthesis of this compound can be transformed from a process reliant on hazardous materials and generating significant waste into a more sustainable and environmentally responsible methodology.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Configurational Assignment

One-dimensional NMR spectra for ¹H and ¹³C are fundamental for the initial structural assessment of 3-(3-Aminobenzamido)propanoic acid.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 3-aminobenzoyl group will appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The two methylene (B1212753) groups (-CH₂-CH₂) of the propanoic acid moiety would present as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The protons of the primary amine (-NH₂) and the amide (-NH-) groups are also observable and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. It will display signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), which are the most downfield-shifted signals. The six carbons of the aromatic ring will appear in the δ 110-150 ppm range. The two aliphatic carbons of the propanoic acid chain will be found in the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-12 (broad s) | ~174 |

| Amide Carbonyl (-C=O) | - | ~168 |

| Amide N-H | 8-9 (t) | - |

| Aromatic C-H (various) | 6.7-7.5 (m) | 115-149 |

| Amine (-NH₂) | 3.5-5.0 (broad s) | - |

| Propanoic α-CH₂ | ~2.6 (t) | ~35 |

Note: s = singlet, t = triplet, q = quartet, m = multiplet. Chemical shifts are highly dependent on solvent and experimental conditions.

Two-dimensional NMR experiments provide further clarity by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of each aromatic C-H group to its corresponding carbon signal. Similarly, it would confirm the connectivity of the protons on the α- and β-methylene groups to their respective carbon atoms in the propanoic acid chain. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals. nih.govmagritek.comnih.gov

Correlation Spectroscopy (COSY) is a homonuclear experiment that shows correlations between coupled protons, typically those on adjacent carbons. In the COSY spectrum of this compound, a clear cross-peak would be expected between the signals of the α-CH₂ and β-CH₂ protons, confirming the ethyl linkage within the propanoic acid backbone. Correlations may also be observed between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the benzene (B151609) ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| HSQC | ¹H - ¹³C | - Aromatic C-H protons with their attached aromatic carbons- α-CH₂ protons with the α-carbon- β-CH₂ protons with the β-carbon |

| COSY | ¹H - ¹H | - Between α-CH₂ and β-CH₂ protons- Between adjacent aromatic protons |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance version, UHPLC-MS, are cornerstone techniques for the analysis of non-volatile compounds like this compound in complex mixtures. measurlabs.com The sample is first separated by liquid chromatography, typically on a reversed-phase column, before being introduced into the mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) is a common ionization method for such polar molecules.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. The parent ion of the compound is selected and fragmented, and the resulting fragment ions are analyzed. sciex.com This fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the loss of the carboxylic acid group. These methods are highly sensitive and specific, often employing modes like Multiple Reaction Monitoring (MRM) for accurate quantification in complex matrices. semanticscholar.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for separating and identifying compounds. However, due to the low volatility and high polarity of this compound, direct analysis is not feasible. shimadzu.com Chemical derivatization is required to convert the polar amine and carboxylic acid groups into less polar, more volatile functional groups. d-nb.infonih.gov Common derivatization methods include silylation (e.g., using BSTFA) or esterification followed by acylation. nih.gov Once derivatized, the compound can be separated by GC and analyzed by MS, providing molecular weight and fragmentation data for the derivative.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). biocompare.comalevelchemistry.co.uk This precision allows for the determination of a compound's elemental formula. thermofisher.com For this compound, with a molecular formula of C₁₀H₁₂N₂O₃, the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. dtu.dk

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value/Result |

|---|---|---|

| LC-MS | Molecular Weight | [M+H]⁺ ion at m/z 225.0921 |

| HRMS | Accurate Mass / Elemental Formula | C₁₀H₁₂N₂O₃ (Theoretical monoisotopic mass: 224.0848) |

| MS/MS | Structural Fragments | Fragments corresponding to loss of H₂O, COOH group, and cleavage of the amide bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

For this compound, the IR spectrum is expected to display several key absorption bands that confirm the presence of its constituent functional groups: the carboxylic acid, the secondary amide, the aromatic ring, and the primary amine. The O-H stretch of the carboxylic acid is typically a very broad band, often overlapping with C-H stretching frequencies, a result of strong intermolecular hydrogen bonding. docbrown.infomsu.edu The amide group presents characteristic absorptions for its N-H and C=O stretching. The aromatic ring gives rise to signals from C-H stretching and C=C in-ring vibrations. libretexts.org The primary aromatic amine shows characteristic N-H stretching absorptions. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Amide | N-H Stretch | 3400 - 3300 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 |

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |

| Alkyl | C-H Stretch | 3000 - 2850 |

Note: The values are based on typical ranges for the respective functional groups. libretexts.orglibretexts.org The spectrum for the isomeric compound N-(4-Aminobenzoyl)-beta-alanine shows similar characteristic peaks. nih.gov

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, chromatographic techniques are vital for verifying its purity and, when applicable, analyzing its isomeric composition.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to determine the purity of a compound and quantify impurities. pensoft.net In reversed-phase HPLC (RP-HPLC), the most common mode, a nonpolar stationary phase is used with a polar mobile phase. biotecha.lt The components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column.

The purity of this compound can be assessed by dissolving it in a suitable solvent and injecting it into an HPLC system. A single, sharp peak at a characteristic retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities. Purity levels for analogous compounds are often reported to be greater than 98%. vwr.com The method can be validated for parameters such as linearity, precision, and robustness to ensure reliable and accurate results. nih.gov

Table 2: Typical RP-HPLC Parameters for Analysis of Propanoic Acid Derivatives

| Parameter | Condition |

| Column | C18 (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., 0.05% trifluoroacetic acid in water) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 225 nm or 254 nm) |

| Column Temperature | 30 °C |

Note: These parameters are illustrative and based on methods developed for structurally similar compounds. pensoft.netnih.gov Method optimization would be required for this compound.

Chiral HPLC is a specialized form of liquid chromatography used to separate stereoisomers, specifically enantiomers. researchgate.net Enantiomers are non-superimposable mirror images of a chiral molecule and have identical physical properties in an achiral environment, making their separation impossible with standard HPLC. researchgate.net Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. nih.gov This allows for the determination of enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. nih.gov

However, the molecule this compound is achiral. It does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Its structure, derived from 3-aminobenzoic acid and the achiral amino acid β-alanine, lacks the necessary asymmetry. Consequently, the determination of enantiomeric excess via Chiral HPLC is not an applicable analysis for this specific compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By measuring the diffraction pattern of an X-ray beam passing through a single crystal of the substance, scientists can calculate the electron density map and, from that, the exact positions of the atoms, bond lengths, and bond angles. libretexts.org

This technique provides an unambiguous structural proof and offers valuable insights into the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. While the specific crystal structure of this compound is not described in the surveyed literature, data from closely related structures, such as sulfonamide-propanoic acid derivatives, illustrate the type of information obtained from such an analysis. researchgate.net This includes the crystal system, space group, and unit cell dimensions, which define the crystal's geometry.

Table 3: Illustrative Crystallographic Data for a Related Propanoic Acid Derivative, 3-((3-nitrophenyl)sulfonamido)propanoic acid—4,4′-bipyridine (1/1)

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈N₄O₆S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.343 |

| b (Å) | 7.367 |

| c (Å) | 31.532 |

| β (°) ** | 97.398 |

| Volume (ų) ** | 1921.8 |

| Z (molecules/unit cell) | 4 |

Source: Data from the crystal structure of a related compound. researchgate.net This information is presented for illustrative purposes to show the data generated by X-ray crystallography.

Derivatization Strategies and Their Analytical Utility

Enhancement of Chromatographic and Spectrometric Properties

Modifying the functional groups of 3-(3-Aminobenzamido)propanoic acid can significantly improve its volatility, thermal stability, and ionization efficiency, leading to better separation and more sensitive detection.

Trimethylation Enhancement using Diazomethane (B1218177) (TrEnDi) is a derivatization technique that introduces methyl groups onto reactive sites, such as carboxylic acids and amines. nih.govresearchgate.net This method has been shown to confer significant analytical advantages for molecules that are otherwise difficult to detect. nih.gov When applied to this compound, diazomethane would react with both the carboxylic acid group, converting it to a methyl ester, and the primary amine group, leading to its methylation.

This permethylation has two primary benefits. First, it increases the hydrophobicity of the molecule, which can lead to improved retention time in reversed-phase chromatography. nih.gov Second, it can enhance sensitivity in mass spectrometry-based detection. nih.govnih.gov For peptides, this strategy creates fixed, permanent positive charges that improve ionization characteristics and lead to predictable fragmentation patterns, which is valuable for quantitative analysis using methods like multiple reaction monitoring (MRM). nih.govscience.gov A similar enhancement would be expected for this compound, making TrEnDi a useful tool for its trace-level quantification in complex samples. nih.gov

Table 1: Anticipated Effects of TrEnDi on this compound

| Functional Group | Chemical Modification | Analytical Benefit |

| Carboxylic Acid | Esterification (to Methyl Ester) | Increased hydrophobicity, improved chromatographic retention. nih.gov |

| Primary Amine | Methylation | Enhanced ionization efficiency and MS sensitivity. nih.gov |

Although this compound is a monocarboxylic acid, the principles of charge reversal derivatization, commonly applied to dicarboxylic acids (DCAs), are directly relevant to its carboxylic acid moiety. longdom.org This strategy is designed to improve detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.orglongdom.org The technique uses a derivatizing agent, such as dimethylaminophenacyl bromide (DmPABr), which reacts with the carboxylic acid group. longdom.orgchromatographyonline.com

The reaction reverses the polarity of the carboxyl group from negative to positive, which significantly enhances detection in positive ion mode electrospray ionization (ESI). longdom.org Furthermore, the addition of a bulky phenyl ring from the DmPABr reagent facilitates better interaction with and separation on a reversed-phase chromatography column. longdom.org This derivatization is robust, with the resulting products showing stability during storage and freeze-thaw cycles. longdom.orgchromatographyonline.com Applying this method to this compound would convert its carboxyl group into a positively charged, bulky ester, thereby improving its chromatographic separation and boosting its signal intensity in LC-MS/MS analyses. chromatographyonline.com

The primary aromatic amine group on the benzoyl ring of this compound can be readily acylated using an acid anhydride (B1165640), such as ethanoic anhydride. chemguide.co.uklibretexts.org This reaction, a form of N-acylation, converts the primary amine into a secondary amide. libretexts.org For instance, the reaction with ethanoic anhydride would yield N-(3-(3-acetamidobenzamido)propanoyl)acetamide.

This modification is useful for several analytical purposes. It eliminates the basicity of the primary amine, which can alter the compound's retention characteristics in chromatography. The increase in molecular weight and change in polarity can be exploited to move the compound's signal away from interfering species in a complex matrix. The reaction is generally straightforward, though it may require heating to proceed at a reasonable rate, as acid anhydrides are less reactive than acyl chlorides. chemguide.co.uk

Table 2: Overview of Derivatization Strategies for Analytical Enhancement

| Strategy | Target Functional Group | Reagent Example | Primary Analytical Advantage |

| TrEnDi | Carboxylic Acid & Amine | Diazomethane | Improved chromatographic retention and MS sensitivity. nih.govnih.gov |

| Charge Reversal | Carboxylic Acid | Dimethylaminophenacyl Bromide (DmPABr) | Enhanced positive-ion mode LC-MS/MS detection. longdom.orgchromatographyonline.com |

| Acylation | Primary Amine | Ethanoic Anhydride | Altered polarity and chromatographic behavior. chemguide.co.uklibretexts.org |

Chemical Modification for Bioconjugation and Probe Development

The functional groups of this compound make it a versatile scaffold for the development of bioconjugates and molecular probes. Its carboxylic acid and amine groups provide handles for covalent attachment to other molecules, such as proteins, peptides, or fluorescent labels.

The most common strategy for utilizing the carboxylic acid group in bioconjugation is its activation with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comthermofisher.com EDC is a water-soluble crosslinker that activates carboxyl groups, allowing them to react with primary amines to form stable amide bonds. thermofisher.com

The reaction proceeds through a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is susceptible to hydrolysis in aqueous solutions, which can lower the reaction efficiency. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. creative-proteomics.comthermofisher.com EDC first reacts with the carboxylic acid of this compound, which then reacts with NHS to form a more stable NHS-ester. This semi-stable intermediate can then be efficiently reacted with a primary amine on a target biomolecule (e.g., the lysine (B10760008) side chains of a protein) to form a covalent amide linkage. nih.gov This method is fundamental for attaching molecules like this compound to proteins, antibodies, or other biological macromolecules. thermofisher.comnih.gov

It is also possible to chemically convert the carboxylic acid terminus of this compound into a primary aliphatic amine. This modification fundamentally changes the functionality of that end of the molecule, opening up different conjugation possibilities. The conversion can be achieved by first activating the carboxylic acid with a carbodiimide and then reacting it with a diamine that has one of its amine groups protected, such as mono-N-(tert-butyloxycarbonyl)-propylenediamine (t-BOC-propylenediamine). thermofisher.com

After the amide bond is formed between the activated carboxylic acid and the unprotected amine of the diamine, the t-BOC protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid). thermofisher.com This process results in the original carboxylic acid being replaced with a terminal primary aliphatic amine. This new amine group can then be reacted with a wide variety of amine-reactive chemical groups for subsequent labeling or bioconjugation. thermofisher.com

Compound Name Table

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule from first principles. DFT calculations are used to determine the optimized geometry, electronic structure, and a host of reactivity descriptors for a given compound. These studies provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Parameters (HOMO-LUMO, Electrophilicity)

The electronic character of a molecule is pivotal to its chemical behavior. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive.

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of chemical reactivity. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is directly related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. It is a measure of a molecule's propensity to act as an electrophile.

While specific DFT data for 3-(3-Aminobenzamido)propanoic acid is scarce, studies on similar aromatic amides and propanoic acid derivatives provide expected values for these parameters. For instance, a DFT study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid at the B3LYP/6-311++G(d,p) level of theory yielded detailed insights into its electronic properties, which would be analogous to a study on the title compound.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors

This table presents typical calculated values for quantum chemical descriptors for a small organic molecule similar to this compound, derived from general literature knowledge. These values are for illustrative purposes only.

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | ~ -6.5 eV |

| LUMO Energy (ELUMO) | - | ~ -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.75 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.56 eV |

Prediction of Gas-Phase Structures and Fragmentation Pathways

Quantum chemical calculations are instrumental in predicting the most stable three-dimensional conformation of a molecule in the gas phase by finding the global minimum on its potential energy surface. This information is crucial for understanding its physical properties and how it interacts with other molecules.

Furthermore, these calculations can be used to predict the fragmentation patterns observed in mass spectrometry. By calculating the energies of various potential fragment ions, it is possible to determine the most likely pathways for bond cleavage upon ionization. This theoretical approach aids in the interpretation of experimental mass spectra, which is a key technique for structural elucidation. For small peptides and amino acid derivatives, common fragmentation involves cleavage of amide bonds and loss of small neutral molecules like water or ammonia.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the behavior of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor.

Structure-Based and Ligand-Based Drug Design Methodologies

Computational techniques are a cornerstone of modern drug discovery and design. Methodologies are generally divided into two categories: structure-based design, which relies on the known 3D structure of the biological target, and ligand-based design, which uses information from a series of molecules known to be active.

Molecular Docking for Ligand-Target Binding Modes

Molecular docking is a prominent structure-based method used to predict the preferred orientation of a ligand when bound to a target protein. The process involves computationally "placing" the ligand into the active site of the receptor in numerous possible conformations and orientations, and then using a scoring function to estimate the binding affinity for each pose.

A docking study of this compound into a specific protein target would identify key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, the amide group could participate in hydrogen bonding, and the phenyl ring could engage in hydrophobic or π-stacking interactions. Such studies are crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent derivatives.

Table 2: Typical Interactions Identified in Molecular Docking Studies

This table provides examples of the types of interactions that would be analyzed in a molecular docking study of this compound.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine (B10760008), Serine, Asparagine | Hydrogen Bond, Ionic Interaction |

| Amine Group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond, Ionic Interaction |

| Phenyl Ring | Phenylalanine, Tyrosine, Leucine, Valine | Hydrophobic, π-π Stacking |

| Amide Linkage (-CONH-) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model is a regression or classification model that relates numerical descriptors of the molecules (representing physicochemical, electronic, or steric properties) to their known activities.

To develop a QSAR model that includes this compound, one would need a dataset of structurally similar aminobenzamide derivatives with measured biological activity against a specific target. The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to identify which molecular properties are most important for activity. For example, a model might reveal that higher hydrophobicity at one position and the presence of a hydrogen bond donor at another are critical for enhancing the desired biological effect.

In Silico Screening and Lead Optimization Strategies

Information regarding the use of in silico screening and lead optimization strategies for this compound is not available in the current body of scientific literature. Computational studies to identify and refine this molecule for specific biological targets have not been published.

Role As a Core Scaffold and Synthetic Precursor

Design and Synthesis of Derivatives for Biological Inquiry

The inherent structural features of 3-(3-aminobenzamido)propanoic acid make it an ideal starting point for the synthesis of novel compounds for biological investigation. Researchers have successfully modified its core structure to develop amino acid conjugates, peptide mimetics, and complex heterocyclic systems with significant therapeutic potential.

Amino Acid Conjugates and Peptide Mimetics

The conjugation of amino acids to the this compound scaffold has been a fruitful strategy for developing new therapeutic agents. This approach leverages the biocompatibility and specific recognition properties of amino acids to enhance the biological activity of the parent molecule.

For instance, researchers have synthesized novel pyrazolo[3,4-d]pyrimidine derivatives bearing various amino acid conjugates. nih.govtandfonline.comresearchgate.net These compounds were designed as antifolate agents, structurally similar to methotrexate, a well-known dihydrofolate reductase (DHFR) inhibitor used in cancer therapy. nih.govtandfonline.comresearchgate.net By attaching different amino acids, scientists aimed to improve the binding affinity to DHFR and enhance cytotoxic activity against cancer cells. nih.gov One such derivative, which incorporated an arginine moiety, demonstrated significant DHFR inhibition and induced apoptosis in breast cancer cells. nih.gov

The synthesis of these conjugates typically involves standard peptide coupling techniques. mdpi.com The carboxylic acid group of this compound can be activated and then reacted with the amino group of a protected amino acid. Alternatively, the amino group on the benzoyl ring can be acylated with a protected amino acid. Subsequent deprotection yields the final amino acid conjugate.

Furthermore, the flexible nature of the propanoic acid chain allows this compound to be used in the design of peptide mimetics. nih.govnih.gov These are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability. The scaffold can be incorporated into larger peptide sequences to introduce conformational constraints or to act as a non-natural amino acid residue.

Table 1: Examples of Amino Acid Conjugates Derived from this compound and their Biological Targets

| Derivative Class | Amino Acid Moiety | Biological Target | Reference |

| Pyrazolo[3,4-d]pyrimidines | Various amino acids | Dihydrofolate reductase (DHFR) | nih.govtandfonline.comresearchgate.net |

| Not specified | Not specified | Mu opioid receptor | nih.gov |

| Not specified | Not specified | Trypanosoma cruzi trans-sialidase | nih.gov |

Integration into Heterocyclic Systems (e.g., Quinazolinone, Thiazole (B1198619), Pyrazolo[3,4-d]pyrimidine)

The this compound scaffold has proven to be a valuable building block for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. mdpi.comufrj.br The amino and carboxylic acid functionalities provide reactive handles for cyclization reactions, leading to the formation of diverse and complex molecular architectures.

Quinazolinones: Quinazolinone derivatives are known to possess a wide range of biological activities. mdpi.comusx.edu.cnnih.govorganic-chemistry.org The aminobenzoyl portion of this compound can serve as a precursor to the quinazolinone ring system. For example, through a series of reactions, the amino group can be acylated and then cyclized with a suitable reagent to form the quinazolinone core. The propanoic acid tail can be further modified to modulate the compound's physicochemical properties and biological activity.

Thiazoles: Thiazole-containing compounds are another important class of biologically active molecules. mdpi.comfarmaciajournal.com The this compound scaffold can be incorporated into thiazole derivatives. For instance, the amino group can be converted to a thioamide, which can then be reacted with an α-haloketone in a Hantzsch-type synthesis to form the thiazole ring. This approach has been used to synthesize novel thiazole derivatives with potential antibacterial and antifungal properties. mdpi.com

Pyrazolo[3,4-d]pyrimidines: As mentioned earlier, pyrazolo[3,4-d]pyrimidines are a significant class of heterocyclic compounds, often investigated for their anticancer properties. nih.govtandfonline.comresearchgate.netrsc.orgnih.govekb.eg The synthesis of these derivatives from this compound typically involves the construction of the pyrazolo[3,4-d]pyrimidine core first, followed by the attachment of the aminobenzamido)propanoic acid side chain. For example, a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, can be reacted with this compound to yield the final target compounds. tandfonline.com This modular synthesis allows for the creation of a library of derivatives with different substituents on both the heterocyclic core and the side chain, facilitating structure-activity relationship (SAR) studies. nih.govtandfonline.comresearchgate.net

Table 2: Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Synthetic Approach | Potential Biological Activity | Reference |

| Quinazolinone | Cyclization of the aminobenzoyl moiety | Antimicrobial, Anti-inflammatory | mdpi.comusx.edu.cn |

| Thiazole | Hantzsch-type synthesis from a thioamide intermediate | Antibacterial, Antifungal | mdpi.comfarmaciajournal.com |

| Pyrazolo[3,4-d]pyrimidine | Coupling with a pre-formed heterocyclic core | Anticancer (DHFR inhibition) | nih.govtandfonline.comresearchgate.net |

Scaffold for Material Science and Biosensor Development

Beyond its applications in drug discovery, this compound and its derivatives are finding utility in the field of material science, particularly in the development of biosensors. researchgate.netnih.gov The unique chemical structure of this compound allows for its polymerization into functional materials with specific recognition capabilities.

A notable example is the development of a novel peptide-based electrochemical biosensor for breast cancer characterization. researchgate.netnih.gov In this work, a new matrix for coupling biomolecules onto the surface of graphite (B72142) electrodes was created through the electrochemical modification with a material derived from a related compound, 3-(3-aminophenyl)propionic acid. researchgate.netnih.gov The electropolymerization of this compound resulted in a polymer film with accessible carboxylate groups. researchgate.netnih.gov These groups were then used to immobilize peptides that specifically bind to breast cancer tumor markers. researchgate.netnih.gov This biosensor demonstrated the potential for rapid and sensitive detection of cancer biomarkers in patient samples. researchgate.netnih.gov

The ability of this compound to form stable, functionalized polymers opens up possibilities for creating a variety of sensor platforms. The amino and carboxyl groups can be used for further chemical modifications, allowing for the attachment of a wide range of recognition elements, such as enzymes, antibodies, or nucleic acids. mpg.de This versatility makes it a promising scaffold for the development of tailored biosensors for various analytical and diagnostic applications.

Enabling Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. drugdiscoverychemistry.comnih.govnih.govfrontiersin.org This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

The structure of this compound makes it an interesting molecule in the context of FBDD. It can be considered a "fragment-like" molecule itself, possessing key pharmacophoric features such as hydrogen bond donors and acceptors, an aromatic ring, and a flexible aliphatic chain. These features allow it to interact with a variety of protein binding sites.

More importantly, this compound can serve as a versatile scaffold for linking fragments together. In a fragment linking approach, two or more fragments that bind to adjacent sites on a protein are connected by a linker to create a single, higher-affinity molecule. The propanoic acid chain of this compound can act as a flexible linker, while the aminobenzoyl group provides a point for attaching another fragment. This strategy allows for the systematic exploration of the chemical space between two fragment binding pockets, potentially leading to the discovery of highly potent and selective inhibitors.

While specific examples of using this compound directly in FBDD campaigns are not extensively documented in the provided search results, its structural characteristics and synthetic tractability make it a conceptually ideal candidate for such approaches. Its ability to be readily modified allows for the generation of a library of derivatives that can be used to probe the structure-activity relationships of fragment hits and guide the optimization process.

Mechanistic Investigations and Structure Activity Relationship Sar Studies in Preclinical Contexts

In Vitro Functional Characterization of Biological Activity

The biological activities of 3-(3-Aminobenzamido)propanoic acid and its related structures have been explored through a variety of in vitro assays, demonstrating a range of effects from enzyme inhibition to antimicrobial and anticancer activities.

Enzyme Inhibition and Modulation

Derivatives of this compound have been identified as modulators of several key enzymes. The core structure, 3-aminobenzamide (B1265367), is a known potent inhibitor of Poly(ADP-ribose) polymerase (PARP). chemsrc.comnih.govfrontiersin.org Specifically, 3-aminobenzamide inhibits PARP with an IC50 of approximately 50 nM in CHO cells. chemsrc.com At concentrations greater than 1 µM, it can achieve over 95% inhibition of PARP activity. chemsrc.com This inhibition is crucial as PARP1 over-activation, often triggered by oxidative stress, can lead to cellular dysfunction and death. nih.govfrontiersin.org By inhibiting PARP1, 3-aminobenzamide helps to prevent the depletion of ATP, thereby maintaining cellular viability. nih.govfrontiersin.org

While direct inhibitory studies on GlcN-6-P synthase, AChE, and S1P1 by this compound itself are not extensively detailed in the provided context, the broader class of aminopropanoic acid derivatives has shown activity against such enzymes. For instance, inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase, which are structurally related, have been developed as potential antimicrobial agents. nih.govsemanticscholar.org One such inhibitor is N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), which acts as a glutamine analog to block the enzyme's glutamine-binding domain. semanticscholar.org

Cellular Activity Assays

The therapeutic potential of this compound derivatives extends to cellular activities, notably in antimicrobial and anticancer applications.

Antimicrobial Activity: Novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacterial pathogens. nih.gov Specifically, hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum activity, with Minimum Inhibitory Concentrations (MIC) against Candida auris ranging from 0.5 to 64 µg/mL. nih.gov Another study on 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives found that compounds with 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups had enhanced activity against Gram-positive pathogens like S. aureus and E. faecalis. nih.gov

Anticancer Activity: In the realm of oncology, derivatives have shown promising, structure-dependent cytotoxic effects. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated against A549 non-small cell lung cancer cells. mdpi.comresearchgate.net While the parent compound showed no significant anticancer activity, certain derivatives, particularly those with a 1-naphthyl substituent (compound 12) or a 2-furyl substituent (compound 20), demonstrated notable cytotoxicity. mdpi.comresearchgate.net Compound 12 reduced A549 cell viability to 42.1%, and compound 20 was identified as a potent candidate with selectivity towards cancerous cells over non-cancerous Vero cells. mdpi.comresearchgate.net Similarly, 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives exhibited potent, dose-dependent cytotoxicity against drug-resistant FaDu head and neck squamous carcinoma cells, with some compounds showing low micromolar IC₅₀ values. nih.gov

| Compound Class | Assay Type | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 3-Aminobenzamide | Enzyme Inhibition | PARP-1 | IC50 of ~50 nM in CHO cells. | chemsrc.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial (MIC) | Candida auris | MIC values ranging from 0.5 to 64 µg/mL. | nih.gov |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | Antimicrobial | S. aureus, E. faecalis | Enhanced activity with 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups. | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 12) | Anticancer (Cell Viability) | A549 | Reduced cell viability to 42.1%. | mdpi.com |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | Anticancer (Cytotoxicity) | FaDu | Potent, dose-dependent effects with low µM IC₅₀ values. | nih.gov |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR studies are crucial for optimizing the therapeutic properties of a chemical scaffold. For this compound and its analogs, these studies have provided valuable insights into the molecular features that govern their biological effects.

Elucidation of Key Pharmacophores and Functional Groups

The core structure of these compounds, often featuring a substituted benzamide (B126) or phenylamino (B1219803) group linked to a propanoic acid moiety, is a key pharmacophore. researchgate.net The versatility of this scaffold allows for the incorporation of various aromatic and heterocyclic substituents, which significantly influences biological activity. researchgate.net For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the hydrazone linkage and the nature of the appended aromatic or heterocyclic ring were found to be critical for both antimicrobial and anticancer activities. nih.govmdpi.com The phenolic hydroxyl group is also considered a promising pharmacophore for developing anticancer compounds with antioxidant properties. researchgate.net

Impact of Aromatic and Aliphatic Substitutions on Potency and Selectivity

Modifications to both the aromatic and aliphatic portions of the molecule have profound effects on potency and selectivity.

Aromatic Substitutions: In the context of anticancer activity, substitutions on the phenyl ring of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones were critical. mdpi.com A 1-naphthyl substituent significantly enhanced anticancer effects against A549 cells. mdpi.com In another series, the presence of a 4-nitrophenyl or a 5-nitro-2-thienyl group on a 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid scaffold increased antimicrobial activity. nih.gov The electron-withdrawing nature of the nitro group and the specific electronic properties of the thiophene (B33073) ring are thought to favor binding interactions with bacterial enzymes. nih.gov

Aliphatic/Side-Chain Modifications: Changes to the propanoic acid part of the molecule also dictate activity. The conversion of the carboxylic acid to a hydrazide was a necessary step to generate active antimicrobial and anticancer compounds in several series. nih.govmdpi.com Further condensation of the hydrazide with various aldehydes to form hydrazones was a common strategy to build diversity and identify potent molecules. nih.govmdpi.com For example, while N-(4-hydroxyphenyl)-β-alanine hydrazide had minimal anticancer activity, its hydrazone derivative bearing a 1-naphthyl group was significantly more potent. mdpi.com

| Scaffold | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with 1-naphthyl group | Increased anticancer activity. | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with 2-furyl substituent | Potent and selective anticancer activity. | mdpi.comresearchgate.net |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid | Addition of 4-nitrophenyl group | Enhanced antimicrobial activity. | nih.gov |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid | Addition of 5-nitro-2-thienyl group | Enhanced antimicrobial activity. | nih.gov |

| N-(4-hydroxyphenyl)-β-alanine | Conversion to dihydrazide | Abolished antimicrobial activity. | nih.gov |

Preclinical Evaluation of Metabolic Stability in Non-Human Models

The assessment of metabolic stability is a critical component of preclinical drug development, providing insights into a compound's susceptibility to biotransformation by metabolic enzymes. This evaluation, typically conducted in the early phases of drug discovery, helps in predicting the in vivo pharmacokinetic profile of a new chemical entity (NCE). The primary methodologies for this assessment involve in vitro systems, such as liver microsomes, hepatocytes, and other subcellular fractions derived from various preclinical species. These models allow for the determination of key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are crucial for forecasting in vivo metabolic clearance.

In vitro metabolic stability assays are fundamental for several reasons. They offer a means to investigate Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes and initiated by co-factors like NADPH. Additionally, by modifying incubation conditions and including specific cofactors such as UDPGA, these systems can also be used to explore Phase II metabolism. The data generated from these studies are instrumental in understanding potential interspecies differences in metabolism, which aids in the selection of the most appropriate animal model for further preclinical development.

The process generally involves incubating the test compound with liver microsomes at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system, and samples are collected at various time points to monitor the disappearance of the parent compound over time. The concentration of the remaining compound is typically quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance, the in vitro half-life and intrinsic clearance can be calculated. These values can then be scaled to predict hepatic clearance in vivo.

Despite the widespread use and importance of these preclinical models, specific experimental data on the metabolic stability of This compound in non-human models is not publicly available in the reviewed scientific literature. Consequently, detailed research findings, including half-life and intrinsic clearance values in common preclinical species such as rat, mouse, or monkey liver microsomes, cannot be provided at this time. The generation of such data would require specific in vitro laboratory studies exposing the compound to liver microsomal fractions from these species.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., benzamido vs. propanoic acid peaks) and assess proton environments .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity and detect trace impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H] at m/z 223.1) and fragmentation patterns .

How can researchers investigate the interactions of this compound with biological macromolecules such as enzymes or receptors?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (, ) and affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Fluorescence Quenching : Monitor tryptophan emission shifts in proteins upon ligand binding to infer conformational changes .

What methodologies are recommended to resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Question

- Reproducibility Protocols : Standardize assay conditions (pH, ionic strength, cell lines) to isolate compound-specific effects from environmental variability .

- Comparative Structural Analysis : Use X-ray crystallography or NMR to confirm if batch-to-batch structural variations (e.g., tautomerism) explain discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies and identify outliers .

What computational approaches are suitable for predicting the binding affinity and mechanistic pathways of this compound with target proteins?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Screen against protein active sites (e.g., PDB entries) to predict binding poses and score affinity using force fields .

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability and identify key residues (e.g., hydrogen bonds with Asp189 in thrombin) .

- QSAR Modeling : Corrogate substituent effects (e.g., benzamido vs. nitro groups) on activity using partial least squares regression .

What experimental strategies can elucidate the metabolic fate of this compound in mammalian systems?

Advanced Research Question

- In Vivo Models : Administer C-labeled compound to rodents and analyze urine/plasma via LC-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Microsomal Assays : Incubate with liver microsomes (CYP450 enzymes) and NADPH to track oxidative pathways (e.g., hydroxylation at the benzamido ring) .

- Stable Isotope Tracing : Use C-propanoic acid to trace decarboxylation pathways and map incorporation into TCA cycle intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.